molecular formula C27H33NO6 B2718879 3,3'-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) CAS No. 877819-03-9

3,3'-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol)

Cat. No. B2718879
CAS RN: 877819-03-9
M. Wt: 467.562
InChI Key: JVAQSIHESOGZEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 3,3’-(p-tolylazanediyl)di(propanehydrazide) derivatives were synthesized and their molecular structures were confirmed by IR, 1H, 13C NMR spectroscopy and mass spectrometry data . The synthesis involved bearing double sets of thiosemicarbazide, oxadiazolethione, variously N- and S-substituted triazolethione, pyrrole, and hydrazone moieties .


Molecular Structure Analysis

The molecular structure of the synthesized compounds was confirmed by IR, 1H, 13C NMR spectroscopy and mass spectrometry data . X-ray analysis of one of the synthesized compounds revealed that the molecules in the crystal are associated by means of intermolecular hydrogen bonds of OH···N type, forming centrosymmetric dimers .


Chemical Reactions Analysis

The antioxidant activity of the synthesized compounds was screened by a DPPH radical scavenging assay, reducing power assay, and ferric reducing antioxidant power assay . Among the synthesized compounds, one has been identified as possessing the highest antioxidant activity, which is 1.25–2 times higher than that of the commercial antioxidant butylated hydroxytoluene .

Scientific Research Applications

  • Molecular Mechanisms of Action : Compounds like Bisphenol A (BPA), structurally similar to the queried chemical, are primarily used in the manufacture of plastics and resins. Their molecular mechanisms of action, particularly in reproductive toxicity, are a subject of extensive study due to their widespread exposure and potential adverse effects on human and wildlife populations (Wetherill et al., 2007).

  • Bioremediation and Environmental Impact : The biodegradation of compounds like BPA, often used in industrial and residential applications, is crucial due to their recognition as Endocrine Disrupting Chemicals (EDCs). Studies show that certain enzymes, like laccase, can significantly degrade BPA, indicating potential bioremediation applications (Chhaya & Gupte, 2013).

  • Aquatic Environment and Endocrine Disruption : The presence of BPA and its derivatives in the aquatic environment and their endocrine-disruptive effects on aquatic organisms are well-documented. This research is significant for understanding the environmental impact of such compounds and developing strategies to mitigate these effects (Kang, Aasi, & Katayama, 2007).

  • Metabolic Pathways and Transformation Products : Studies on the metabolism of BPA by organisms, including liver microsomes in mammals, reveal various metabolites and transformation products. These insights are important for understanding the biological impact and potential toxicity pathways of such compounds (Jaeg et al., 2004).

  • Photocatalytic Degradation for Environmental Remediation : Research into photocatalytic methods for the degradation of BPA and similar compounds, such as using UV and UV/H2O2 processes, is significant for environmental remediation. These methods show promise in effectively reducing the concentration of these compounds in the environment (Felis, Ledakowicz, & Miller, 2011).

properties

IUPAC Name

1-(N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methylanilino)-3-(4-methoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO6/c1-20-4-6-21(7-5-20)28(16-22(29)18-33-26-12-8-24(31-2)9-13-26)17-23(30)19-34-27-14-10-25(32-3)11-15-27/h4-15,22-23,29-30H,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAQSIHESOGZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(COC2=CC=C(C=C2)OC)O)CC(COC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-(p-Tolylazanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol)

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